molecular formula C4H2Br2O2S2 B8636552 5-Bromo-2-thiophenesulfonyl Bromide

5-Bromo-2-thiophenesulfonyl Bromide

Cat. No.: B8636552
M. Wt: 306.0 g/mol
InChI Key: MJGAJVJGJZRVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-thiophenesulfonyl Bromide is a useful research compound. Its molecular formula is C4H2Br2O2S2 and its molecular weight is 306.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H2Br2O2S2

Molecular Weight

306.0 g/mol

IUPAC Name

5-bromothiophene-2-sulfonyl bromide

InChI

InChI=1S/C4H2Br2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

MJGAJVJGJZRVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 6.43 g (0.025 mol) of 5-bromo-2-thiophenesulfonyl hydrazine and some crushed ice in 100 ml of chloroform was added 8.0 g (0.05) of bromine dropwise with stirring. After the addition was complete and all of the bromine color had disappeared, the chloroform layer was separated and dried over anhydrous magnesium sulfate. The chloroform was removed in vacuo, leaving an orange oil. The oil was dissolved in ether/hexane and cooled to crystallize 3.67 g of the title compound as off-white crystals, mp 48°-50°.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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